molecular formula C14H14N2O B8739036 N-Phenethylpicolinamide

N-Phenethylpicolinamide

Cat. No.: B8739036
M. Wt: 226.27 g/mol
InChI Key: RJIWORZDUGBXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenethylpicolinamide is a picolinamide derivative characterized by a phenethyl group (-CH₂CH₂C₆H₅) attached to the nitrogen atom of the picolinamide scaffold. Its structure combines the aromatic phenethyl moiety with the pyridine-based picolinamide core, enabling unique physicochemical and biological properties. This compound has been utilized as a key intermediate in synthetic protocols, such as the preparation of naphthyridinones via C–H functionalization reactions .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(2-phenylethyl)pyridine-2-carboxamide

InChI

InChI=1S/C14H14N2O/c17-14(13-8-4-5-10-15-13)16-11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2,(H,16,17)

InChI Key

RJIWORZDUGBXNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • N-Phenethylpicolinamide: Exhibits a melting point of 229–230 °C (as a precursor in naphthyridinone synthesis) .
  • N-(2,6-Dimethylphenyl)picolinamide : Steric hindrance from dimethyl groups may reduce reactivity compared to phenethyl analogs .

Reactivity and Functionalization

This compound demonstrates high reactivity in C–H activation reactions, enabling efficient cyclization to form naphthyridinones with 90% yield . In contrast, 4-Chloro-N-methylpicolinamide is often employed in nucleophilic aromatic substitution due to its electron-withdrawing chloro group .

Research Findings and Trends

  • Synthetic Efficiency : this compound’s use in Protocol B highlights its superiority in yield (90%) over other derivatives requiring multi-step syntheses .
  • Structural Modifications : Substituting the phenethyl group with chloro or methyl alters solubility and reactivity. For example, 4-Chloro-N-methylpicolinamide’s chloro group enhances electrophilicity, facilitating downstream modifications .
  • Similarity Metrics : Computational analyses (e.g., Tanimoto similarity scores) rank N-(2,6-Dimethylphenyl)picolinamide as the closest analog (0.93 similarity) to this compound, underscoring the impact of aromatic substituents .

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